REACTION_CXSMILES
|
[CH2:1]([O:5][C:6]1[CH:14]=[CH:13][C:9]([C:10](O)=[O:11])=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH3:4].S(Cl)([Cl:17])=O>>[CH2:1]([O:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([Cl:17])=[O:11])=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH3:4]
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Name
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|
Quantity
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5 g
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Type
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reactant
|
Smiles
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C(CCC)OC1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
8 mL
|
Type
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reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
|
Details
|
The thionyl chloride is then distilled
|
Type
|
DISTILLATION
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Details
|
followed by distillation under reduced pressure and under a dry nitrogen stream of the expected acid chloride
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Name
|
|
Type
|
product
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Smiles
|
C(CCC)OC1=CC=C(C(=O)Cl)C=C1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |